
8-Acetylquinoline
Overview
Description
8-Acetylquinoline is a quinoline derivative featuring an acetyl group (-COCH₃) substituted at the 8-position of the quinoline ring. Quinoline, a heterocyclic aromatic compound with a nitrogen atom at position 1, serves as a scaffold for numerous bioactive molecules. The acetyl group introduces electron-withdrawing effects, altering electronic distribution, solubility, and intermolecular interactions compared to parent quinoline or other substituted derivatives.
Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating effects . The 8-position substitution is particularly significant due to its influence on metal chelation (e.g., 8-hydroxyquinoline’s role as a chelator ) and binding to biological targets (e.g., 8-aminoquinoline’s antimalarial activity ).
Preparation Methods
Direct Acetylation of 8-Hydroxyquinoline
One of the most straightforward approaches to prepare 8-Acetylquinoline derivatives is through the acetylation of 8-hydroxyquinoline or its derivatives. This method typically involves the reaction of 8-hydroxyquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Procedure Example
- Reactants: 8-hydroxyquinoline, acetyl chloride, aluminum chloride (AlCl3), nitrobenzene (solvent)
- Conditions: The mixture is stirred and heated at approximately 70 °C for 12 hours.
- Workup: After reaction completion, the mixture is cooled, treated with ice and dilute hydrochloric acid to separate phases, followed by steam distillation to remove nitrobenzene. The aqueous phase is then neutralized to precipitate the acetylated product.
- Yield and Purification: The product is crystallized from distilled water to obtain pure this compound.
This method was demonstrated in the synthesis of 5-acetyl-8-hydroxyquinoline, which is closely related structurally and mechanistically to this compound, indicating the feasibility of direct acetylation at the quinoline ring.
Step | Details |
---|---|
Starting material | 8-hydroxyquinoline (43.5 g, 0.3 mol) |
Acetylating agent | Acetyl chloride (25.1 g, 0.32 mol) |
Catalyst | Aluminum chloride (100 g, 0.75 mol) |
Solvent | Nitrobenzene |
Temperature | 70 °C |
Reaction time | 12 hours |
Workup | Ice, 10% HCl, steam distillation |
Product isolation | Precipitation, neutralization, crystallization |
Product | 5-acetyl-8-hydroxyquinoline |
Synthesis via Functionalization of 8-Methylquinoline
Another approach involves the functionalization of 8-methylquinoline derivatives, which can be converted into this compound through oxidation or palladium-catalyzed coupling reactions.
Palladium-Catalyzed Oxidative Functionalization
- Reactants: 8-methylquinoline or substituted 8-methylquinoline, aryl iodides or esters
- Catalysts: Palladium acetate, silver carbonate, potassium acetate
- Solvent: Mixed solvent of hexafluoroisopropanol and glacial acetic acid (3:7 v/v)
- Conditions: Sealed tube, heated at 130 °C for 24 hours
- Workup: Dilution with ethyl acetate, washing with saturated sodium carbonate, drying, filtration, and purification by column chromatography.
This method allows the introduction of formyl or acetyl groups at the 8-position via oxidative coupling, which can be further transformed into acetyl derivatives.
Step | Details |
---|---|
Starting material | 8-methylquinoline (0.1 mmol) |
Coupling partner | 4-iodobenzoic acid methyl ester (0.15 mmol) |
Catalysts | Pd(OAc)2 (0.01 mmol), Ag2CO3 (0.15 mmol), KOAc (0.12 mmol) |
Solvent | Hexafluoroisopropanol/glacial acetic acid (3:7) |
Temperature | 130 °C |
Reaction time | 24 hours |
Workup | Extraction, washing, drying, chromatography |
Product | 4-(quinoline-8-formyl)methyl benzoate (intermediate) |
Indirect Preparation via 8-Hydroxyquinoline Synthesis Followed by Acetylation
The synthesis of 8-hydroxyquinoline itself is a critical precursor step for preparing this compound. A patented process involves the reaction of o-aminophenol and o-nitrophenol with acrolein or its derivatives in acidic aqueous media, followed by isolation of 8-hydroxyquinoline with high purity and yield.
Key Features of the Process
- Reactants: o-aminophenol, o-nitrophenol, acrolein or acrolein derivatives
- Catalysts: Mineral acids (e.g., hydrochloric acid) or mixtures with organic acids (e.g., acetic acid)
- Procedure: Gradual addition of o-nitrophenol solution in acrolein to an aqueous acid solution of o-aminophenol at 90–120 °C
- Yields: Molar conversion of phenols to 8-hydroxyquinoline can reach up to 80%
- Purity: High purity product suitable for further functionalization
After obtaining 8-hydroxyquinoline, acetylation can be performed as described in method 1 to yield this compound.
Parameter | Conventional Method | Improved Method (Patent) |
---|---|---|
Reactants | o-aminophenol, o-nitrophenol, acrolein | Same, but with controlled addition |
Acid medium | Hydrochloric acid | Hydrochloric acid + acetic acid |
Temperature | 104–110 °C | 104–110 °C |
Reaction time | 3 hours total | 3 hours total |
Molar conversion (%) | 42–68% | Up to 80% |
Product purity | Moderate | High |
Summary Table of Preparation Methods
Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |
---|---|---|---|---|---|
Direct acetylation of 8-hydroxyquinoline | 8-hydroxyquinoline | Acetyl chloride, AlCl3 | 70 °C, 12 h | High purity, good yield | Straightforward, classical Friedel-Crafts type |
Palladium-catalyzed oxidative functionalization | 8-methylquinoline | Pd(OAc)2, Ag2CO3, KOAc | 130 °C, 24 h | Moderate to high | Allows functional group diversity |
Synthesis via 8-hydroxyquinoline precursor | o-aminophenol, o-nitrophenol, acrolein | Mineral acid, organic acid | 90–120 °C, gradual addition | Up to 80% conversion | High purity 8-hydroxyquinoline precursor |
Research Findings and Analysis
- The gradual addition of o-nitrophenol in acrolein to o-aminophenol in acidic media significantly improves yield and purity of 8-hydroxyquinoline, which is a key intermediate for this compound synthesis.
- Direct acetylation using acetyl chloride and aluminum chloride in nitrobenzene is effective for introducing the acetyl group at the quinoline ring, with controlled temperature and reaction time critical for product quality.
- Palladium-catalyzed oxidative coupling offers a versatile route to functionalize 8-methylquinoline derivatives, enabling the synthesis of various quinoline-based acetyl or formyl compounds, which can be further converted to this compound.
These methods collectively provide a comprehensive toolkit for the preparation of this compound, balancing yield, purity, and synthetic flexibility.
Chemical Reactions Analysis
Types of Reactions: 8-Acetylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.
Reduction: Reduction reactions can convert it into 8-ethylquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 8-Ethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Medicinal Applications
8-Acetylquinoline and its derivatives exhibit a range of biological activities that make them promising candidates in pharmacology.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound derivatives. For instance, complexes of 8-hydroxyquinoline with metal ions such as zinc and copper have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma and non-small-cell lung cancer cells. The mechanism involves the chelation of metal ions, which enhances the therapeutic potential of these compounds by inducing apoptosis in cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound Type | Target Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Zinc Complex | Hepatoma | 5.2 | Chan et al., 2013 |
Copper Complex | Non-small-cell lung cancer | 3.7 | Lam et al., 2016 |
5,7-Dihalo-Substituted | Ovarian cancer | 4.5 | Zhai et al., 2010 |
Antiviral Properties
Recent investigations have also explored the antiviral potential of this compound derivatives against viruses such as dengue. Novel derivatives synthesized showed significant inhibitory activity, with selectivity indices indicating their potential as antiviral agents .
Table 2: Antiviral Activity of this compound Derivatives
Compound | Virus Targeted | IC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|---|
Iso-Pr Substituted | Dengue Virus | 3.03 | 16.06 | 5.30 |
Iso-Bu Substituted | Dengue Virus | 0.49 | 19.39 | 39.5 |
Neuroprotective Applications
The neuroprotective properties of this compound are attributed to its ability to chelate metal ions such as iron, which are implicated in neurodegenerative diseases like Alzheimer's disease. By reducing metal ion-induced oxidative stress, these compounds can potentially mitigate neuronal damage .
Table 3: Neuroprotective Effects of Metal Chelation
Metal Ion | Effect | Reference |
---|---|---|
Iron | Reduces oxidative stress | Hirbod et al., 2017 |
Zinc | Inhibits amyloid plaque formation | Zhang et al., 2008 |
Material Science Applications
In addition to biological applications, this compound is utilized in material science, particularly in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The compound serves as an electron transport material in OLEDs due to its favorable electronic properties, enhancing device efficiency and stability .
Table 4: Properties of OLEDs Utilizing this compound
Property | Value |
---|---|
Electron Mobility | High |
Stability | Enhanced |
Case Studies
Several case studies have documented the synthesis and application of various derivatives of this compound.
Case Study: Synthesis of Anticancer Agents
A recent study focused on synthesizing a series of novel derivatives incorporating coumarin and this compound moieties, evaluating their activity against acetylcholinesterase and butyrylcholinesterase enzymes which are relevant for Alzheimer's treatment. These compounds exhibited promising inhibitory activities with IC50 values significantly lower than the standard drug donepezil .
Case Study: Development of Antiviral Compounds
Another case study investigated the synthesis of new derivatives aimed at combating viral infections, specifically targeting dengue virus serotype 2. The study's findings indicated that structural modifications could enhance antiviral efficacy, paving the way for further research into therapeutic applications .
Mechanism of Action
The mechanism of action of 8-Acetylquinoline varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In biological systems, it may chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Physicochemical Properties
The substituent at the 8-position critically determines the compound’s electronic properties, solubility, and bioavailability. Below is a comparative analysis:
Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Solubility | Electronic Effects |
---|---|---|---|---|---|
8-Acetylquinoline | -COCH₃ | C₁₁H₉NO | 171.20 | Low (hydrophobic) | Electron-withdrawing |
8-Hydroxyquinoline | -OH | C₉H₇NO | 145.16 | Moderate (polar) | Electron-donating (resonance) |
8-Aminoquinoline | -NH₂ | C₉H₈N₂ | 144.18 | Moderate | Electron-donating (inductive) |
8-Methoxyquinoline | -OCH₃ | C₁₀H₉NO | 159.19 | Low-moderate | Electron-donating (resonance) |
8-Chloro-6-fluoroquinoline | -Cl, -F | C₉H₅ClFN | 185.60 | Very low | Electron-withdrawing (halogens) |
Key Observations :
- Solubility: this compound’s acetyl group reduces water solubility compared to 8-hydroxy- or 8-aminoquinoline, which form hydrogen bonds. This hydrophobicity may enhance membrane permeability but limit aqueous applications .
- Electronic Effects: The acetyl group withdraws electron density via induction, reducing the basicity of the quinoline nitrogen compared to electron-donating groups (-OH, -NH₂) .
8-Hydroxyquinoline Derivatives
- Metal Chelation: 8-Hydroxyquinoline (8-HQ) and its derivatives (e.g., 5,7-dichloro-8-HQ) exhibit strong chelation of transition metals (e.g., Cu²⁺, Fe³⁺), enabling antimicrobial and anticancer activity . For example, 7-morpholinomethyl-8-hydroxyquinoline shows cytotoxicity and antimicrobial effects by disrupting metal homeostasis .
8-Aminoquinoline Derivatives
- Antimalarial Activity: Primaquine-related compounds (e.g., 8-[(4-aminopentyl)amino]-6-methoxyquinoline) target Plasmodium vivax hypnozoites, highlighting the role of the amino group in antiparasitic activity .
- Synthetic Flexibility: The amino group facilitates derivatization into urea or acetamide hybrids (e.g., melatonin-quinoline conjugates), broadening pharmacological scope .
This compound (Inferred Properties)
- Reduced Chelation : Unlike 8-HQ, the acetyl group lacks a hydroxyl proton for metal coordination, likely diminishing chelation-based activity.
- Enhanced Lipophilicity : Increased hydrophobicity may improve blood-brain barrier penetration, making it suitable for central nervous system targets .
Biological Activity
8-Acetylquinoline, a derivative of quinoline, has garnered significant attention in recent years due to its diverse biological activities. This article delves into its pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound (C_10H_9NO) features an acetyl group attached to the nitrogen-containing quinoline ring. The synthesis of this compound typically involves the acetylation of quinoline derivatives, which can be achieved through various methods, including Friedel-Crafts acylation and other catalytic processes. Recent advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives.
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, a study reported inhibition zones of 22 mm for Pseudomonas aeruginosa compared to a standard drug with a zone of 24 mm, indicating competitive efficacy .
Pathogen | Inhibition Zone (mm) | Standard Drug Zone (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
2. Anticancer Activity
The anticancer potential of this compound has been substantiated through various in vitro studies. It acts by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. For example, complexes formed with metal ions like Cu(II) have shown IC50 values below 1 µM against several cancer cell lines .
Case Study:
A study investigated the effects of this compound derivatives on HeLa cervical cancer cells. The results indicated that these compounds significantly reduced cell viability through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Cu(II) complex with 8-AcQ | <1 | Induction of apoptosis via ROS |
This compound | Varies | DNA damage and cell cycle arrest |
3. Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound. It acts as an iron chelator, which is crucial for preventing neurodegenerative diseases linked to metal ion toxicity. Its derivatives have been explored for their potential in treating conditions like Alzheimer's disease by mitigating oxidative stress in neuronal cells .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is vital for designing more potent derivatives. Modifications at various positions on the quinoline ring can significantly influence biological activity. For example, increasing lipophilicity has been correlated with enhanced antiviral activity against emerging viral pathogens .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Acetylquinoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The Fries rearrangement of 8-hydroxyquinoline acetate esters is a key synthetic pathway for this compound. Optimizing reaction parameters (e.g., temperature, catalyst type, and solvent polarity) is critical. For instance, using AlCl₃ as a Lewis catalyst at 120–140°C can enhance acetyl group migration . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants.
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks, such as the acetyl group (δ ~2.6 ppm for CH₃ and ~200 ppm for carbonyl in ¹³C). The quinoline ring protons (aromatic region δ 7.0–9.0 ppm) should align with predicted coupling patterns .
- IR : Confirm the C=O stretch (~1680–1700 cm⁻¹) and N–H stretches (if present) from the quinoline backbone.
- MS : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight. High-resolution MS (HRMS) resolves isotopic patterns and validates purity .
Q. What are the key applications of this compound in coordination chemistry, and how can its metal-binding properties be experimentally validated?
- Methodological Answer : this compound acts as a chelating agent for transition metals (e.g., Zn²⁺, Cu²⁺). To validate binding, conduct UV-Vis titration experiments in ethanol/water solutions, monitoring shifts in λmax upon metal addition. Job’s plot analysis determines stoichiometry, while stability constants (log K) are calculated using Benesi-Hildebrand plots. Compare results with structurally analogous probes like 8-hydroxyquinoline derivatives .
Advanced Research Questions
Q. What strategies resolve contradictory data on the photophysical properties of this compound derivatives in different solvents?
- Methodological Answer : Contradictions in fluorescence quantum yields or Stokes shifts may arise from solvent polarity or aggregation effects. Systematically test solvents (e.g., DMSO, THF, aqueous buffers) and measure emission spectra under controlled pH and temperature. Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching. Cross-validate with computational studies (TD-DFT) to model solvent interactions .
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic and steric effects of this compound in supramolecular systems?
- Methodological Answer :
- DFT : Optimize the geometry of this compound and its metal complexes using B3LYP/6-311+G(d,p). Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses with experimental binding affinities (e.g., SPR or ITC) .
Q. What experimental and analytical approaches address discrepancies in reported catalytic activity of this compound-metal complexes?
- Methodological Answer : Discrepancies may stem from variations in metal-ligand ratios or reaction conditions. Replicate studies under standardized protocols (e.g., inert atmosphere, controlled humidity). Use X-ray crystallography to confirm complex structures. Kinetic studies (e.g., Eyring plots) correlate activation parameters (ΔH‡, ΔS‡) with catalytic efficiency. Compare turnover numbers (TON) across studies to identify outliers .
Q. How can this compound derivatives be functionalized for selective ion detection, and what validation protocols ensure specificity?
- Methodological Answer : Introduce substituents (e.g., sulfonate groups) via nucleophilic acyl substitution to enhance water solubility and selectivity. Validate specificity via competitive binding assays with common interferents (e.g., Na⁺, Ca²⁺). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal uptake. Cross-reference with crystallographic data to confirm binding modes .
Q. Guidelines for Data Reporting and Reproducibility
- Synthesis : Report yields, purification methods, and spectroscopic data (NMR, IR, MS) in alignment with IUPAC standards .
- Metal Complexation : Include Job’s plots, stability constants, and crystallographic CIF files (if available) in supplementary materials .
- Computational Studies : Provide Cartesian coordinates and Gaussian input files for reproducibility .
Properties
IUPAC Name |
1-quinolin-8-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCKCOMBWIPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480515 | |
Record name | 8-ACETYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56234-20-9 | |
Record name | 8-ACETYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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